1-(Chloromethyl)pyrazin-1-ium chloride
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Overview
Description
1-(Chloromethyl)pyrazin-1-ium chloride is an organic compound with the molecular formula C5H6Cl2N2 It is a pyrazine derivative where a chloromethyl group is attached to the nitrogen atom of the pyrazine ring, forming a quaternary ammonium salt
Preparation Methods
The synthesis of 1-(Chloromethyl)pyrazin-1-ium chloride typically involves the chloromethylation of pyrazine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of pyrazine .
Industrial production methods may involve similar chloromethylation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-(Chloromethyl)pyrazin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding pyrazinyl derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Addition Reactions: The quaternary ammonium salt can engage in addition reactions with various electrophiles or nucleophiles, depending on the reaction environment.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific nucleophile or electrophile involved in the reaction.
Scientific Research Applications
1-(Chloromethyl)pyrazin-1-ium chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pyrazine-based compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. Its derivatives are studied for their ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties, leveraging the unique structure of the pyrazine ring.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)pyrazin-1-ium chloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1-(Chloromethyl)pyrazin-1-ium chloride can be compared with other similar compounds, such as:
1-(Chloromethyl)pyridin-1-ium chloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1-(Cyanomethyl)pyrazin-1-ium chloride: Contains a cyanomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Properties
CAS No. |
61550-45-6 |
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Molecular Formula |
C5H6Cl2N2 |
Molecular Weight |
165.02 g/mol |
IUPAC Name |
1-(chloromethyl)pyrazin-1-ium;chloride |
InChI |
InChI=1S/C5H6ClN2.ClH/c6-5-8-3-1-7-2-4-8;/h1-4H,5H2;1H/q+1;/p-1 |
InChI Key |
FQQFWFLMUTVUGV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N+](=CC=N1)CCl.[Cl-] |
Origin of Product |
United States |
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